molecular formula C14H11FO4S B6409125 5-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid CAS No. 1262005-19-5

5-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid

Cat. No.: B6409125
CAS No.: 1262005-19-5
M. Wt: 294.30 g/mol
InChI Key: LVFOSILPUPLRRC-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid is an organic compound with the molecular formula C₁₄H₁₁FO₄S and a molecular weight of 294.298 g/mol . This compound is characterized by the presence of a fluorine atom, a methylsulfonyl group, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

5-fluoro-2-(3-methylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4S/c1-20(18,19)11-4-2-3-9(7-11)12-6-5-10(15)8-13(12)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFOSILPUPLRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691617
Record name 4-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-19-5
Record name 4-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylsulfonylphenylboronic acid and 5-fluoro-2-iodobenzoic acid.

    Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 3-methylsulfonylphenylboronic acid and 5-fluoro-2-iodobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran under an inert atmosphere.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

5-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-(methylsulfonyl)benzoic acid: Similar structure but lacks the phenyl group.

    2-(3-Methylsulfonylphenyl)benzoic acid: Similar structure but lacks the fluorine atom.

    5-Fluoro-2-phenylbenzoic acid: Similar structure but lacks the methylsulfonyl group.

Uniqueness

5-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid is unique due to the presence of both the fluorine atom and the methylsulfonyl group, which confer distinct chemical and biological properties

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